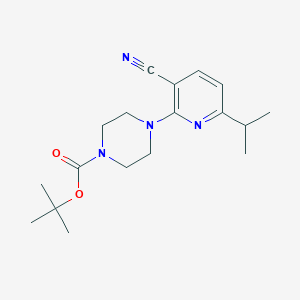

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

CAS No.: 1221792-09-1

Cat. No.: VC3427511

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221792-09-1 |

|---|---|

| Molecular Formula | C18H26N4O2 |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | tert-butyl 4-(3-cyano-6-propan-2-ylpyridin-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26N4O2/c1-13(2)15-7-6-14(12-19)16(20-15)21-8-10-22(11-9-21)17(23)24-18(3,4)5/h6-7,13H,8-11H2,1-5H3 |

| Standard InChI Key | YDXALJQNKBADBC-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC(=C(C=C1)C#N)N2CCN(CC2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)C1=NC(=C(C=C1)C#N)N2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Physical and Chemical Properties

Molecular Identity and Basic Properties

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is identified by its CAS number 1221792-09-1, which serves as a unique identifier in chemical databases and literature. The compound has a molecular formula of C18H26N4O2 and a molecular weight of 330.4 g/mol. This chemical structure incorporates several functional groups including a pyridinyl moiety, a cyano group, an isopropyl substituent, and a tert-butyloxycarbonyl protecting group on the pyrazine nitrogen. The precise structural arrangement of these groups contributes to the compound's chemical behavior and potential applications in organic synthesis.

Structural Features

The compound's structure consists of a 2-pyridinyl core with a cyano group at position 3 and an isopropyl group at position 6, connected to a tetrahydropyrazine ring that bears a tert-butyloxycarbonyl (Boc) protecting group. The tetrahydropyrazine portion represents a saturated heterocyclic structure that provides conformational flexibility to the molecule. The presence of the cyano group introduces an electron-withdrawing effect that influences the electronic distribution across the pyridine ring, while the isopropyl group contributes hydrophobicity to the molecule. The Boc protecting group on the pyrazine nitrogen is a common feature in synthetic intermediates, providing protection for the nitrogen during multi-step synthetic procedures.

Synthesis and Production Methods

Synthetic Approaches

The synthesis of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate involves several key steps that must be carefully monitored throughout the production process. The synthetic route typically begins with appropriately substituted pyridine derivatives that undergo coupling reactions with protected pyrazine compounds. The progress of these reactions is monitored using thin-layer chromatography (TLC), which allows chemists to track the formation of intermediates and the consumption of starting materials. This monitoring is crucial for optimizing reaction conditions and ensuring high yields of the desired product.

Purification Techniques

Once synthesized, the compound requires purification to remove reaction by-products and unreacted starting materials. High Performance Liquid Chromatography (HPLC) is commonly employed for this purpose, allowing for the separation of the target compound from impurities based on differences in their interactions with the stationary and mobile phases. Column chromatography using silica gel is another purification method that may be utilized, particularly for larger-scale preparations. These purification techniques are essential for obtaining the high-purity material required for research applications and further synthetic transformations.

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by revealing the chemical environment of hydrogen and carbon atoms within the molecule. The 1H NMR spectrum would show characteristic signals for the tert-butyl group (typically a singlet at approximately 1.5 ppm), the isopropyl group (a doublet for methyl groups and a multiplet for the methine proton), and various signals corresponding to the protons of the tetrahydropyrazine ring. Carbon-13 NMR would provide additional structural confirmation by identifying all carbon environments, including the quaternary carbons of the pyridine ring and the carbonyl carbon of the carbamate group.

Mass Spectrometry

Mass spectrometry (MS) serves as another critical analytical tool for confirming the identity of the compound. The molecular ion peak would be expected at m/z 330, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show characteristic losses of the tert-butyl group (m/z 57) and other diagnostic fragments that help confirm the structural arrangement of the molecule. High-resolution mass spectrometry can provide the exact mass of the compound, further supporting its molecular formula assignment.

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The cyano group would show a strong absorption band in the region of 2200-2300 cm-1, while the carbamate carbonyl would appear around 1700 cm-1. Other significant bands would include those associated with the aromatic pyridine ring and the C-N bonds of the tetrahydropyrazine structure.

Applications in Research

Medicinal Chemistry Applications

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate has significant potential in medicinal chemistry research due to its structural features. Compounds containing pyridine and pyrazine rings often exhibit biological activities against various targets, making this molecule a promising scaffold for drug discovery efforts. The presence of the cyano group, which can act as a hydrogen bond acceptor, enhances the molecule's potential for specific interactions with biological targets. The isopropyl group contributes hydrophobicity, which can influence the compound's membrane permeability and binding to hydrophobic pockets in target proteins.

Structural Optimization Studies

The compound's structure allows for multiple points of modification, making it valuable in structure-activity relationship (SAR) studies. Researchers can modify the isopropyl group, replace the cyano substituent, or functionalize the pyrazine ring to create libraries of analogs with potentially improved pharmacological properties. Such structural optimization studies are fundamental to modern drug discovery programs, where slight modifications to a lead compound can significantly impact its biological activity and drug-like properties.

Comparative Analysis with Related Compounds

Structural Analogs

The structural framework of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate can be compared with related compounds to understand structure-property relationships. A closely related compound is tert-butyl 4-(3-cyano-6-phenyl-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 946385-51-9), which differs only in the substitution of the isopropyl group with a phenyl group . This substitution would be expected to alter the compound's lipophilicity, molecular recognition properties, and potentially its biological activities. The molecular weight of this phenyl-substituted analog is 364.45 g/mol, reflecting the increased mass due to the replacement of the isopropyl group with the phenyl moiety .

Comparison of Physical Properties

Table 1 presents a comparison of key physical properties between tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate and its phenyl-substituted analog:

| Property | Isopropyl Derivative (1221792-09-1) | Phenyl Derivative (946385-51-9) |

|---|---|---|

| Molecular Formula | C18H26N4O2 | C21H24N4O2 |

| Molecular Weight | 330.4 g/mol | 364.45 g/mol |

| Core Structure | Pyridinyl-tetrahydropyrazine | Pyridinyl-tetrahydropyrazine |

| Position 6 Substituent | Isopropyl | Phenyl |

| Expected Lipophilicity | Moderate | Higher |

| Structural Flexibility | More flexible | Less flexible |

This comparison highlights how subtle structural changes can influence the physical and potentially pharmacological properties of these molecules. The phenyl group introduces aromatic interactions that are absent in the isopropyl derivative, potentially affecting binding to protein targets and metabolic stability.

Chemical Reactivity and Stability

Functional Group Reactivity

The reactivity of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is dictated by its functional groups. The cyano group can undergo various transformations, including hydrolysis to form amides or carboxylic acids, and reduction to form primary amines. The Boc protecting group on the pyrazine nitrogen is susceptible to acid-catalyzed cleavage, which is often exploited in synthetic sequences to reveal the free secondary amine for further functionalization. The pyridine ring can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing cyano group.

Stability Considerations

The stability of the compound is an important consideration for storage and handling. As with many complex organic molecules, tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is likely sensitive to prolonged exposure to strong acids, which could cleave the Boc protecting group, and strong oxidizing agents, which could affect the pyridine ring or other parts of the molecule. The compound should typically be stored in a cool, dry environment, protected from light and air to prevent decomposition. For long-term storage, refrigeration or freezing under an inert atmosphere may be recommended to maintain the compound's integrity.

Research Applications in Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume